Cefquinome

Vue d'ensemble

Description

Cefquinome is a fourth-generation cephalosporin with pharmacological and antibacterial properties valuable in the treatment of coliform mastitis and other infections . It exhibits excellent antibacterial activity against Staphylococcus aureus .

Synthesis Analysis

A robust liquid chromatography-tandem mass spectrometry method was developed and comprehensively validated for the quantification of cefquinome . The method enables routine residue control purposes and to monitor the pharmacokinetics of cefquinome in bovine colostrum and raw milk .Molecular Structure Analysis

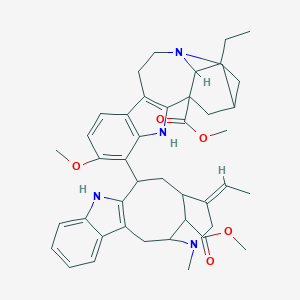

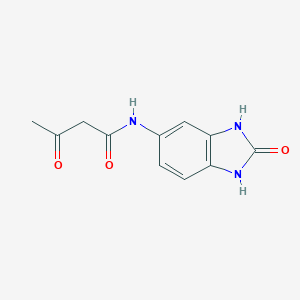

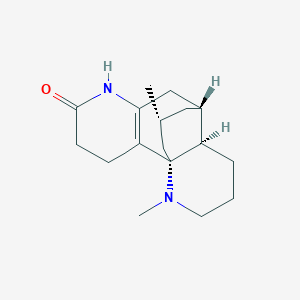

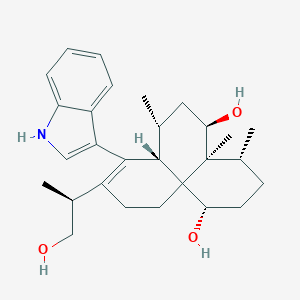

Cefquinome has a molecular formula of C23H24N6O5S2 and a molecular weight of 528.6 g/mol . Its IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .Chemical Reactions Analysis

Cefquinome undergoes a variety of chemical reactions. A study has shown that a robust liquid chromatography-tandem mass spectrometry method was developed for the quantification of cefquinome . This method is useful for routine residue control and monitoring the pharmacokinetics of cefquinome in bovine colostrum and raw milk .Physical And Chemical Properties Analysis

Cefquinome has a molecular formula of C23H24N6O5S2 and a molecular weight of 528.6 g/mol . Its IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .Applications De Recherche Scientifique

Treatment of Bacterial Infections in Black Swans

Cefquinome has been used in the treatment of bacterial infections in black swans, specifically against Escherichia coli . The pharmacokinetics and dose regimens of cefquinome were studied in black swans, and it was found that cefquinome exhibited a rapid distribution and elimination after intravenous administration . The study also established a pharmacokinetic/pharmacodynamic (PK/PD) cutoff for E. coli isolates obtained from black swans .

Veterinary Use

Cefquinome is a 4th generation cephalosporin antibiotic developed solely for veterinary use . It has been approved for the treatment of many diseases including respiratory tract disease, foot rot in cattle, calf septicemia, metritis-mastitis-agalactia syndrome in sows, foal septicemia, and respiratory diseases in horses .

Treatment of Respiratory Tract Diseases in Pigs

A physiologically based pharmacokinetic (PBPK) model was used to optimize the dosage regimen and withdrawal time of cefquinome in pigs . The study suggested that cefquinome delivered at 3–5 mg/kg twice daily is advised for the effective control of respiratory tract infections of nursery pigs .

Food Safety

The same PBPK model also predicted the concentration of cefquinome residues in edible tissues . This information is crucial for ensuring food safety and guiding rational drug usage .

Treatment of Biofilm Infections

Cefquinome has been used in the treatment of catheter-associated biofilm infections . However, the details of this application are not fully available in the search results.

Migration of Cefquinome Residues

A study has been conducted on the migration of cefquinome antibiotic residues from milk to dairy products . This is important for ensuring the safety of dairy products.

Mécanisme D'action

Target of Action

Cefquinome, a fourth-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

Cefquinome acts by inhibiting bacterial cell wall synthesis . It binds to and inactivates the PBPs, obstructing the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell wall . This disruption in the cell wall synthesis leads to bacterial cell lysis and death .

Biochemical Pathways

Cefquinome affects the biochemical pathway of bacterial cell wall synthesis . By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . Additionally, cefquinome has been found to impair the histidine metabolic pathway and the activity of the imidazole glycerol phosphate dehydratase (IGPD), which is only found in lower eukaryotes and prokaryotes but is absent in mammals .

Pharmacokinetics

Cefquinome exhibits favorable pharmacokinetic properties. It has a bioavailability of 87%, indicating efficient absorption into the body . It is less than 5% protein-bound, allowing a larger proportion of the drug to remain free and active . The elimination half-life of cefquinome is approximately 2.5 hours , and it is excreted unchanged in the urine . The pharmacokinetic parameters of cefquinome were calculated using a one-compartment and first-order absorption model .

Result of Action

The antibacterial activity of cefquinome results in a significant reduction in bacterial colony counts. In vivo studies have shown that when the percentage of duration that the drug concentration exceeded the minimal inhibitory concentration (%T>MIC) was 35.98% and the ratio of area under time-concentration curve over MIC (AUC/MIC) was 137.43 h, a 1.8 logCFU/gland reduction of bacterial colony counts was observed .

Action Environment

The action of cefquinome can be influenced by environmental factors. Studies have shown that cefquinome is more stable in acidic environments than in alkaline ones . High temperatures significantly accelerate the degradation rate of cefquinome . Furthermore, the wide use of cefquinome can cause an environmental risk via animal excretion . The migration rate of cefquinome from soil to the aquatic environment is approximately 60%, and the half-life of cefquinome degradation in water ranges from 0.96 to 13.75 days .

Safety and Hazards

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16-/t17-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKJNRNSJKEFMK-PQFQYKRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894103 | |

| Record name | Cefquinome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefquinome | |

CAS RN |

84957-30-2 | |

| Record name | Cefquinome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84957-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefquinome [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084957302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefquinome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFQUINOME SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFQUINOME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74S078CWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cefquinome exert its antibacterial effect?

A1: Cefquinome, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. [, , ] By binding to PBPs, cefquinome disrupts the cross-linking of peptidoglycans, leading to bacterial cell death. []

Q2: Does the initial bacterial load affect cefquinome's efficacy?

A2: Yes, research shows that cefquinome's bactericidal activity is weakened with increasing initial bacterial concentrations. For instance, in an in vitro study, a concentration of 2xMIC achieved a killing effect with 10^6 CFU/mL, but 32xMIC was needed for the same effect with 10^8 CFU/mL. [, ]

Q3: Are there any studies investigating the impact of cefquinome on biofilm formation?

A3: Yes, studies have shown that cefquinome, even at sub-MIC levels, can inhibit biofilm formation in certain bacteria. Notably, research on Staphylococcus xylosus revealed that cefquinome disrupts histidine metabolism, particularly targeting Imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in this pathway, leading to biofilm inhibition. []

Q4: What is the molecular formula and weight of cefquinome?

A4: This information is not explicitly stated in the provided research papers. Further resources would be needed to provide these details.

Q5: Does cefquinome exhibit any catalytic properties?

A5: Cefquinome is primarily an antibiotic and does not possess inherent catalytic properties related to chemical reactions.

Q6: Does modifying the structure of cefquinome impact its activity?

A6: While the provided research focuses primarily on cefquinome itself, structural modifications are not extensively discussed. Exploring modifications to the core structure of cefquinome would require additional research and is beyond the scope of the provided information.

Q7: What strategies are employed to improve cefquinome's stability or delivery?

A9: Various formulations of cefquinome exist, including injectable solutions, suspensions, and intramammary infusions. [, , , ] These formulations are designed to enhance stability, solubility, and bioavailability. For instance, the use of esters as solvents in cefquinome suspension injections has been shown to improve injection safety and reduce irritation. []

Q8: What are the key pharmacokinetic parameters of cefquinome in different species?

A10: Cefquinome exhibits different pharmacokinetic profiles across species. Key parameters such as absorption half-life (t1/2ab), elimination half-life (t1/2β), and bioavailability (F) vary significantly between species like goats, sheep, and ducklings. [, , , ]

Q9: Which PK/PD index best correlates with cefquinome's efficacy?

A11: Research suggests that the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%T>fMIC) is the most relevant PK/PD index for cefquinome. [] This highlights the importance of maintaining sufficient drug exposure over time for optimal antibacterial activity.

Q10: How does pregnancy or lactation influence cefquinome pharmacokinetics in goats?

A12: A study using nonlinear mixed-effects modeling revealed that physiological states like pregnancy and lactation significantly alter cefquinome's pharmacokinetic behavior in goats. [] Pregnancy increases absorption rate and volume of distribution but reduces clearance. Lactation, on the other hand, mainly impacts the volume of distribution and elimination rate. []

Q11: Does cefquinome cross the placental barrier or penetrate milk?

A13: Research indicates that cefquinome exhibits minimal penetration across the placental barrier in goats. [] Similarly, milk penetration of cefquinome is also minimal, as observed in studies involving lactating goats. []

Q12: What is the in vivo efficacy of cefquinome against Staphylococcus aureus?

A14: Studies using a neutropenic mouse thigh infection model demonstrate cefquinome's potent bactericidal activity against S. aureus. [] This model allows for controlled assessment of antibiotic efficacy in the absence of a functional immune response. Cefquinome exhibited time-dependent killing and produced significant post-antibiotic effects (PAEs), signifying continued bacterial suppression after drug levels fall below the MIC. []

Q13: How does cefquinome compare to other antibiotics in treating digital dermatitis in cattle?

A15: A study compared the effectiveness of cefquinome to topical and systemic erythromycin in treating digital dermatitis in cattle. [] Results showed that a 5-day course of cefquinome led to significantly greater reductions in lesion severity compared to shorter cefquinome courses or a single erythromycin dose. []

Q14: Are there known mechanisms of resistance to cefquinome?

A16: Yes, one of the primary mechanisms of resistance to cefquinome, as with other beta-lactams, involves alterations in PBPs. [] These alterations can reduce the binding affinity of cefquinome to its target, rendering the drug less effective.

Q15: How does cefquinome concentration influence the emergence of resistance?

A17: Studies using a rabbit tissue-cage infection model revealed that fluctuations in cefquinome concentrations within a specific range, between the MIC99 and mutant prevention concentration (MPC), increase the risk of selecting for resistant S. aureus strains. []

Q16: What strategies can be employed to minimize the emergence of resistance?

A18: Maintaining cefquinome concentrations above the MPC for a significant portion of the dosing interval (≥58%) has been shown to effectively suppress bacterial growth and minimize the selection of resistant populations. []

Q17: What is known about the safety profile of cefquinome?

A19: While the provided studies highlight cefquinome's efficacy, they also emphasize its generally good safety profile in various animal species. [, , , ] Specific toxicological data and potential long-term effects require further investigation and are beyond the scope of these papers.

Q18: Are there any targeted drug delivery approaches for cefquinome?

A20: While the provided research primarily focuses on systemic administration routes like intramuscular and intravenous, some studies explore targeted delivery. Specifically, research on cefquinome's use for endometritis in cows employed intrauterine infusions, delivering the drug directly to the infection site. [, ]

Q19: What analytical methods are commonly employed for cefquinome analysis?

A19: Various analytical techniques are used to quantify cefquinome in biological matrices, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is frequently employed for cefquinome quantification in plasma and other biological samples. [, , , , , , ]

- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is increasingly used for cefquinome residue analysis in various matrices, including milk and animal tissues. [, , , ]

- Microbiological Assay: This method utilizes the growth inhibition of susceptible bacteria, such as Micrococcus luteus, to determine cefquinome concentrations. [, ]

Q20: How is the accuracy and reliability of these analytical methods ensured?

A22: Analytical method validation is crucial to ensure accuracy, precision, and specificity. Researchers employ various validation parameters, including linearity, recovery, limit of detection (LOD), limit of quantitation (LOQ), and precision, to ensure the reliability of the chosen method. [, , ]

Q21: What is the historical context of cefquinome development?

A24: Cefquinome, being a fourth-generation cephalosporin, emerged from continuous efforts to develop antibiotics with improved efficacy and broader spectrum activity. Its development marked a significant milestone in veterinary medicine, providing a valuable tool for treating bacterial infections in livestock. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)